molecular formula C23H32N6O2 B2613954 8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione CAS No. 797028-19-4

8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Katalognummer: B2613954
CAS-Nummer: 797028-19-4
Molekulargewicht: 424.549
InChI-Schlüssel: ZKLGOUZQHKOXGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This purine-2,6-dione derivative (CAS: 797028-19-4) features a 1,3-dimethylpurine core modified at the 7- and 8-positions. Key structural attributes include:

  • 8-position: A 4-ethylpiperazinylmethyl substituent, contributing to solubility and pharmacokinetic properties.
  • Molecular formula: C23H32N6O2, with a molecular weight of 424.5 g/mol and XLogP3 value of 1.9, indicating moderate lipophilicity .

Eigenschaften

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-4-27-13-15-28(16-14-27)17-19-24-21-20(22(30)26(3)23(31)25(21)2)29(19)12-8-11-18-9-6-5-7-10-18/h5-7,9-10H,4,8,11-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLGOUZQHKOXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione typically involves multiple steps:

    Formation of the Dimethylxanthine Core: This step involves the methylation of xanthine to form 1,3-dimethylxanthine. Common reagents include methyl iodide and a base such as potassium carbonate.

    Attachment of the Phenylpropyl Side Chain: The phenylpropyl group is introduced via an alkylation reaction. This can be achieved using phenylpropyl bromide in the presence of a strong base like sodium hydride.

    Introduction of the Piperazine Ring: The final step involves the reaction of the intermediate with 4-ethylpiperazine. This is typically done under reflux conditions in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenylpropyl side chain. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that derivatives similar to this compound exhibit significant anticancer properties by targeting DHFR and various kinases. For example:

  • In Vitro Studies : Compounds with similar structures demonstrated significant inhibition of cancer cell lines through DHFR inhibition and disruption of nucleotide synthesis .
  • In Vivo Studies : Animal models treated with structurally related compounds exhibited reduced tumor growth rates compared to control groups, indicating effective bioavailability and therapeutic action.

Neuropharmacological Effects

The piperazine component is linked to neuropharmacological activities, making this compound a candidate for treating anxiety and depression due to its ability to modulate serotonin receptors .

In Vitro Research Findings

A study evaluated the antiproliferative effects of related purine derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation through mechanisms involving DHFR inhibition and subsequent disruption of nucleotide synthesis.

In Vivo Efficacy

In animal studies, compounds structurally similar to 8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione showed a marked reduction in tumor growth rates compared to untreated controls. This suggests promising therapeutic potential in oncology.

Wirkmechanismus

The mechanism of action of 8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Pharmacological Implications

Modifications at the 7-Position
  • Compound 2 (): Features a 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl} group. This substitution introduces a hydroxypropyl linker and phenoxyethyl-piperazine, increasing polarity compared to the target compound’s 3-phenylpropyl group. Compound 2 demonstrated prophylactic antiarrhythmic activity (ED50 = 54.9) and α1/α2-adrenoreceptor affinities (Ki = 0.225–1.400 µM) .
  • RS-49014 (): Contains a 7-[3-(4-(3-phenylthio)propyl)piperazinyl]-2-hydroxypropyl group. The phenylthio moiety enhances antihistaminic activity (10 µg/kg IV in guinea pigs), outperforming phenoxy-containing analogs .
Modifications at the 8-Position
  • These analogs are structurally distinct but lack reported pharmacological data .
  • Morpholinoethylamino analogs (): Compound 15 (8-(2-morpholin-4-yl-ethylamino)) showed antiarrhythmic activity (ED50 = 55.0), suggesting that bulkier substituents at the 8-position may enhance cardiovascular effects .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula XLogP3 Key Substituents Notable Activities
Target Compound C23H32N6O2 1.9 7-(3-phenylpropyl), 8-(4-ethylpiperazinyl)methyl Not yet reported
Compound 2 (Ev5) C22H34N6O3·2HCl N/A 7-hydroxy-piperazinylpropyl, 8-morpholinoethyl Antiarrhythmic (ED50: 54.9)
RS-49014 (Ev7) C25H33N7O3S N/A 7-phenylthiopropyl-piperazinyl Antihistaminic (10 µg/kg IV)
Hydroxyethyl-piperazine (Ev4) C23H32N6O3 N/A 8-hydroxyethyl-piperazinylmethyl No activity reported

Receptor Affinity and Selectivity

  • α-Adrenoreceptor Binding: Compound 2 and its analogs () exhibit weak α1/α2 affinities (Ki = 0.152–4.299 µM), suggesting that bulky 8-substituents (e.g., morpholinoethyl) may reduce receptor engagement compared to smaller groups like ethylpiperazinyl .

Biologische Aktivität

The compound 8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione (CAS Number: 797028-19-4) is a purine derivative that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H33N6O2C_{23}H_{33}N_{6}O_{2} with a molecular weight of 425.5 g/mol. Its structure features a purine core modified with an ethyl-piperazine moiety and a phenyl-propyl group, which may contribute to its biological activity.

PropertyValue
Molecular Formula C23H33N6O2
Molecular Weight 425.5 g/mol
CAS Number 797028-19-4

Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For example, derivatives of purines have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

A study highlighted that compounds with an ethyl group on the N8 position demonstrated enhanced activity against cancer cells, suggesting that modifications to the purine structure can lead to improved therapeutic efficacy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also notable. A recent investigation into purine derivatives found that certain modifications could enhance their effectiveness against pathogens, including Mycobacterium tuberculosis. The IC90 values for some derivatives ranged from 3.73 to 4.00 μM, indicating promising activity against this bacterium .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar purine analogs have been shown to inhibit enzymes critical for DNA synthesis and repair in cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors involved in tumor growth and metastasis, although further studies are needed to elucidate these pathways.

Study 1: Antitumor Efficacy

In a controlled experiment evaluating the antitumor efficacy of related compounds, it was found that modifications at the N8 position significantly increased cytotoxicity against breast cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing that ethyl-substituted derivatives had a four-fold increase in activity compared to their methylated counterparts .

Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Another study focused on the antimicrobial properties of purine derivatives against Mycobacterium tuberculosis. The researchers synthesized various compounds and tested their inhibitory concentrations. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating their potential as novel anti-tubercular agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(4-Ethyl-piperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation, piperazine substitution, and cyclization. For example, similar purine-2,6-dione derivatives are synthesized using nucleophilic substitution at the 8-position of the purine core, followed by coupling with substituted alkyl/aryl groups under reflux conditions with catalysts like triethylamine (TEA) or piperidine . Purification typically involves flash chromatography or recrystallization.

Q. How is the structural identity of this compound validated?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR to verify substituent positions and stereochemistry (e.g., ethyl-piperazine methyl protons at δ ~2.5–3.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) for accurate molecular weight determination (e.g., calculated [M+H]+ for C21H29N7O2: 436.2454) .
  • IR Spectroscopy to confirm functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, structurally similar purine derivatives require:

  • Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Fume hood usage during synthesis to mitigate inhalation risks.
  • Storage in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, tautomerism, or dynamic exchange processes. Strategies include:

  • Cross-validation using 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon connectivity .
  • Temperature-dependent NMR to identify dynamic equilibria (e.g., rotamers in piperazine substituents) .
  • Isotopic labeling (e.g., deuterated solvents) to distinguish solvent peaks from compound signals .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : A tiered approach is recommended:

  • Laboratory studies : Measure physicochemical properties (logP, hydrolysis rate) using HPLC or LC-MS under varying pH/temperature .
  • Ecotoxicology assays : Use randomized block designs (e.g., split-split plots with replicates) to assess impacts on model organisms (e.g., Daphnia magna) across biological organization levels .
  • Field studies : Monitor degradation products in soil/water matrices via mass spectrometry .

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts for coupling reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the purine 8-position .
  • Temperature control : Lower temperatures (-20°C) minimize side reactions in cyclization steps .

Q. What strategies are effective for analyzing metabolites or degradation products of this compound?

  • Methodological Answer : Metabolite profiling requires:

  • In vitro incubation with liver microsomes (e.g., CYP450 enzymes) followed by LC-QTOF-MS for metabolite identification .
  • Stable isotope tracing (e.g., 13C-labeled analogs) to track metabolic pathways .
  • Computational tools : Software like MetaboLynx predicts fragmentation patterns for unknown metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.